molecular formula C18H21FN2O2 B1388944 N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide CAS No. 1020056-22-7

N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide

Cat. No. B1388944
CAS RN: 1020056-22-7
M. Wt: 316.4 g/mol
InChI Key: HIJWBFLPRKPCFZ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide (hereafter referred to as “F-SBPA”) is a small organic molecule that is used in a variety of scientific research applications. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. F-SBPA has been used in a number of biochemical and physiological studies, and has been found to have potential applications in the development of new drugs and treatments.

Mechanism of Action

F-SBPA inhibits the enzyme N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this compound, F-SBPA increases the levels of acetylcholine in the brain, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
F-SBPA has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can lead to increased alertness, improved memory and cognitive function, and improved motor coordination. It has also been found to have anti-inflammatory and anti-oxidant effects, and to have potential applications in the treatment of neurological disorders such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

F-SBPA has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Another advantage is that it is a potent inhibitor of N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide, which makes it useful for studying the effects of this compound inhibition on various biochemical and physiological processes. However, F-SBPA is not specific to this compound, and can also inhibit other enzymes such as butyrylcholinesterase. This can lead to inaccurate results and make it difficult to interpret the data.

Future Directions

F-SBPA has potential applications in the development of new drugs and treatments for neurological disorders such as Alzheimer’s disease. The effects of F-SBPA on various biochemical and physiological processes could be further studied in order to develop more effective treatments. Additionally, F-SBPA could be used to study the effects of N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide inhibition on other diseases and conditions, such as Parkinson’s disease, depression, and anxiety. Finally, F-SBPA could be used to develop new drugs and treatments for other neurological disorders, such as Huntington’s disease and epilepsy.

Scientific Research Applications

F-SBPA has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to investigate the effects of N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide inhibition on various cellular processes. It has also been used to study the mechanism of action of this compound inhibitors, and to develop new drugs and treatments for neurological disorders such as Alzheimer’s disease.

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2-butan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-3-12(2)14-6-4-5-7-17(14)23-11-18(22)21-16-10-13(20)8-9-15(16)19/h4-10,12H,3,11,20H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJWBFLPRKPCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
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N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
Reactant of Route 3
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N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
Reactant of Route 4
N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
Reactant of Route 5
N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
Reactant of Route 6
N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide

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